4-cyclopropyl-N-phenylpyrimidin-2-amine
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Overview
Description
Cyprodinil is a systemic, broad-spectrum fungicide belonging to the anilinopyrimidine group of chemicals. It is primarily used to control a range of fungal diseases in various crops, including cereals, grapes, pome fruit, stone fruit, strawberries, vegetables, field crops, and ornamentals . Cyprodinil is known for its low solubility, moderate persistence in soils, and volatility .
Preparation Methods
Cyprodinil is synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent functionalization. The synthetic route typically involves the reaction of 4-cyclopropyl-6-methyl-pyrimidin-2-amine with phenyl isocyanate to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Cyprodinil undergoes various chemical reactions, including:
Hydroxylation: The phenyl and pyrimidine rings, as well as the methyl group, can be hydroxylated.
Conjugation: The hydroxylated metabolites are often conjugated with glucuronic acid or sulfate.
Photodegradation: Cyprodinil is rapidly degraded in water when exposed to UV light, with a half-life of approximately 13.5 days.
Common reagents used in these reactions include methanol, water, hydrochloric acid, and ammonia solutions . The major products formed from these reactions are hydroxylated and conjugated metabolites .
Scientific Research Applications
Cyprodinil has a wide range of scientific research applications, including:
Mechanism of Action
Cyprodinil exerts its effects by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth . It targets the cgs gene, which is involved in methionine biosynthesis, and inhibits the secretion of hydrolytic enzymes . This disruption in methionine biosynthesis leads to the inhibition of fungal growth and development .
Comparison with Similar Compounds
Cyprodinil is often compared with other anilinopyrimidine fungicides such as pyrimethanil and mepanipyrim . While all three compounds share a similar mode of action, cyprodinil is unique in its specific molecular structure and its effectiveness against a broader range of fungal pathogens . Other similar compounds include:
Pyrimethanil: Another anilinopyrimidine fungicide with a similar mode of action but different molecular structure.
Mepanipyrim: Also an anilinopyrimidine fungicide, used primarily for controlling Botrytis and Venturia.
Cyprodinil’s uniqueness lies in its broad-spectrum activity and its ability to control a wide range of fungal diseases in various crops .
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-cyclopropyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-2-4-11(5-3-1)15-13-14-9-8-12(16-13)10-6-7-10/h1-5,8-10H,6-7H2,(H,14,15,16) |
InChI Key |
JHNOAAZFIOGLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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